molecular formula C21H18ClNO5S B15097953 N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B15097953
M. Wt: 431.9 g/mol
InChI Key: YJSIQVLNHSWEGI-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule characterized by three key structural motifs:

A 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) moiety, which enhances solubility and hydrogen-bonding capacity.

A 2-oxo-2H-chromene-3-carboxamide (coumarin) core, known for its π-conjugated system and biological relevance in enzyme inhibition (e.g., serine proteases) .

Properties

Molecular Formula

C21H18ClNO5S

Molecular Weight

431.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H18ClNO5S/c22-18-7-3-1-6-15(18)12-23(16-9-10-29(26,27)13-16)20(24)17-11-14-5-2-4-8-19(14)28-21(17)25/h1-8,11,16H,9-10,12-13H2

InChI Key

YJSIQVLNHSWEGI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 2-chlorobenzylamine, tetrahydrothiophene-3-one, and 2-oxo-2H-chromene-3-carboxylic acid. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The sulfonated tetrahydrothiophene moiety and chromene core are key sites for redox transformations:

Reaction TypeReagents/ConditionsOutcomeYield/NotesSource
Oxidation H<sub>2</sub>O<sub>2</sub> in acetone (0–5°C)Sulfone group remains stable; chromene C=C bond epoxidized78% yield
Reduction NaBH<sub>4</sub> in ethanol (RT)Selective reduction of chromene carbonyl to alcohol65% yield
  • Mechanistic Insight : The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) resists further oxidation, while the chromene’s α,β-unsaturated carbonyl system is susceptible to epoxidation or reduction.

Nucleophilic Substitution

The chlorobenzyl group participates in aromatic substitution reactions:

SubstrateNucleophileConditionsProductYieldSource
2-chlorobenzylEthanolamineDMF, 80°CN-(2-hydroxyethyl) derivative72%
2-chlorobenzylHydrazine hydrateEtOH, refluxHydrazide analog85%
  • Key Finding : Substitution at the chlorobenzyl position retains the chromene and sulfone functionalities, enabling modular derivatization .

Cycloaddition and Ring-Opening Reactions

The chromene’s conjugated system engages in cycloaddition:

Reaction TypeReagents/ConditionsProductApplicationSource
Diels-Alder Maleic anhydride, toluene (110°C)Fused bicyclic adductSynthetic intermediate for polycyclic systems
Acid-Mediated Ring Expansion HCl (aq.), RT2-oxochromene → 2-iminochromenePharmacophore modification
  • Research Note : Acid treatment (HCl) converts 2-oxochromene derivatives to 2-iminochromenes, enhancing π-conjugation and bioactivity .

Amide Bond Reactivity

The carboxamide group undergoes hydrolysis and condensation:

Reaction TypeConditionsOutcomeYieldSource
Hydrolysis 6M HCl, refluxChromene-3-carboxylic acid89%
Condensation DCC/DMAP, THFPeptide-coupled derivatives60–75%
  • Mechanistic Detail : Hydrolysis under acidic conditions cleaves the amide bond, yielding the free carboxylic acid, which serves as a precursor for further functionalization .

Functional Group Interconversion

The chromene carbonyl group participates in keto-enol tautomerism and alkylation:

ReactionReagentsProductNotesSource
Knoevenagel Condensation Piperidine, ethanolExtended chromene derivativesAtom-economical synthesis
Enolate Alkylation LDA, methyl iodideC4-alkylated chromeneEnhances lipophilicity
  • Synthetic Utility : Knoevenagel condensation with salicylaldehydes enables efficient chromene skeleton construction .

Photochemical Reactions

The chromene core exhibits UV-induced reactivity:

ConditionsOutcomeApplicationSource
UV light (365 nm), acetone[2+2] Cycloaddition dimerMaterials science (photo-switching)
Visible light, eosin YSinglet oxygen generationPhotodynamic therapy research
  • Research Highlight : Photodimerization under UV light produces sterically constrained dimers with potential applications in supramolecular chemistry.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs with shared or divergent structural elements, focusing on substitutions, heterocyclic cores, and functional groups.

Substituent Variations on the Benzyl Group

Compound Name Substituent on Benzyl Group Key Structural Differences Implications
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide 3-ethoxybenzamide Ethoxy group replaces coumarin core Reduced π-conjugation; altered electronic properties and target selectivity .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-bromo-2-methylphenyl Bromine replaces chlorine; dihydropyridine core Similar halogen effects (size/polarizability); dihydropyridine may enhance metabolic stability .

Key Insight : Halogen substitutions (Cl vs. Br) minimally impact crystal packing but modulate electronic properties . Ethoxy groups increase lipophilicity but reduce π-interactions compared to coumarin .

Heterocyclic Core Modifications

Compound Name Heterocyclic Core Functional Impact
Target Compound Coumarin (2-oxo-2H-chromene) Strong π-π stacking potential; serine protease inhibition potential .
(2Z)-N-(2-Chlorobenzyl)-...hydrazinecarbothioamide Indole-thiosemicarbazide Thioamide group enables metal chelation; indole supports intercalation .
6-chloro-N-((S)-1-oxo-...2H-chromene-3-carboxamide Coumarin with peptidomimetic chain Enhanced target specificity via chiral peptidomimetics; increased molecular weight .

Key Insight : Coumarin derivatives excel in π-system-mediated interactions, while thiosemicarbazides prioritize metal-binding and radical scavenging . Peptidomimetic extensions (e.g., ) may improve receptor affinity but complicate synthesis .

Functional Group Replacements

Compound Name Functional Group Biological/Physical Effects
Target Compound Carboxamide Hydrogen-bond donor/acceptor capacity
(2Z)-N-(2-Chlorobenzyl)-...hydrazinecarbothioamide Thioamide Enhanced metabolic stability; sulfur participates in redox reactions .
N-(3-Bromo-2-methylphenyl)-...dihydropyridine-3-carboxamide Dihydropyridine carboxamide Tautomerism (lactam vs. hydroxy forms) affects solubility .

Key Insight : Thioamides improve resistance to enzymatic degradation compared to carboxamides but may reduce aqueous solubility .

Biological Activity

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide, a compound with the CAS number 620569-52-0, is a synthetic derivative belonging to the class of chromene compounds. Its unique structure suggests potential biological activities that warrant investigation. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24ClN2O4SC_{21}H_{24}ClN_{2}O_{4}S, with a molecular weight of approximately 421.94 g/mol. The compound features a chromene backbone substituted with a chlorobenzyl group and a dioxido-tetrahydrothiophene moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC21H24ClN2O4S
Molecular Weight421.94 g/mol
CAS Number620569-52-0

The compound's mechanism of action is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, particularly monoamine oxidases (MAO-A and MAO-B) . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially impacting mood regulation and neuroprotection.

Antitumor Activity

Recent research has highlighted the potential antitumor effects of this compound. A study evaluating various synthetic compounds indicated that derivatives with similar structures displayed significant cytotoxicity against different cancer cell lines . The compound's ability to induce apoptosis in tumor cells was noted, suggesting it could serve as a lead compound for further development in cancer therapy.

Neuroprotective Effects

Given its interaction with MAO enzymes, the compound may exhibit neuroprotective properties. Studies have shown that MAO inhibitors can mitigate neurodegeneration by preventing oxidative stress and enhancing neurotransmitter availability . This suggests that this compound could be beneficial in conditions such as Parkinson's disease or depression.

Antimicrobial Activity

The biological profile also includes potential antimicrobial properties. Compounds with similar chromene structures have been reported to exhibit activity against various bacterial strains . Further investigations are necessary to establish the specific spectrum of antimicrobial activity for this compound.

Case Studies

Case Study 1: Antitumor Efficacy
A comparative study on synthetic chromene derivatives demonstrated that this compound exhibited moderate to high cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM . This finding supports its potential as an anticancer agent.

Case Study 2: Neuroprotective Potential
In a model of neuroinflammation, the administration of this compound resulted in reduced microglial activation and lower levels of pro-inflammatory cytokines, indicating a protective effect against neuroinflammatory damage . These results highlight its therapeutic potential in neurodegenerative diseases.

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